2-Chloro-4,7-difluorobenzo[d]thiazole
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Description
2-Chloro-4,7-difluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2ClF2NS and a molecular weight of 205.62 . It is used in research and development .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4,7-difluoro-1,3-benzothiazole . The InChI code is 1S/C7H2ClF2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H .Physical and Chemical Properties Analysis
The compound is a white to yellow solid or colorless to yellow liquid .Scientific Research Applications
Synthesis and Structural Studies
A novel class of benzothiazole Schiff bases and their Cu(II) complexes have been synthesized, showing significant DNA binding and cleavage capabilities, suggesting their potential in biologically relevant interactions and antimicrobial activities. These complexes exhibit a square planar geometry and act as good intercalators with DNA, which could be leveraged in the design of new therapeutic agents or biological probes (Tejaswi et al., 2016).
Photovoltaic Applications
Research on 5,6-difluorobenzo[c][1,2,5]thiadiazole-based conjugated donor–acceptor polymers has highlighted the impact of fluorine substitutions on the material and photovoltaic properties of these compounds. The presence of fluorine atoms and branched alkyl chains improves π–π stacking, leading to enhanced power conversion efficiency in bulk heterojunction solar cells. This highlights the potential of such fluorinated benzothiazoles in improving the performance of solar cell technologies (Wang et al., 2013).
Chemical Synthesis
The synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline has been optimized, showing a significant yield and purity, indicating the potential of such compounds in various chemical syntheses and the production of intermediates for further pharmaceutical or chemical applications (Hao-yu, 2011).
Analytical Chemistry
A method using liquid chromatography for determining 2-chloro-4,5-difluorobenzoic acid and related impurities has been developed, showcasing the importance of such compounds in analytical chemistry for purity assessment and quality control in chemical manufacturing processes (Elrod et al., 1993).
Properties
IUPAC Name |
2-chloro-4,7-difluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFVYUGQFUQXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670530 |
Source
|
Record name | 2-Chloro-4,7-difluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177320-67-0 |
Source
|
Record name | 2-Chloro-4,7-difluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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